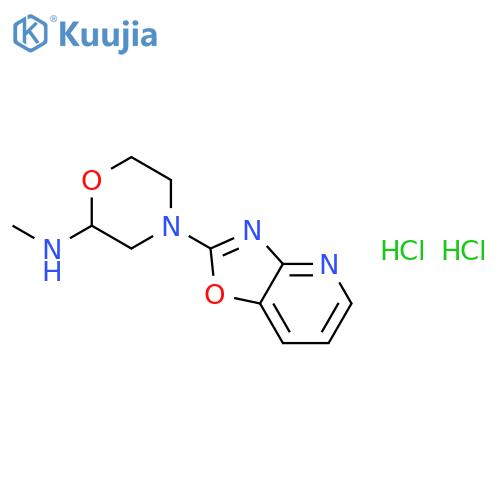

Cas no 1158406-56-4 ((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride)

1158406-56-4 structure

商品名:(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride

CAS番号:1158406-56-4

MF:C11H16Cl2N4O2

メガワット:307.176340103149

MDL:MFCD11696374

CID:1070174

PubChem ID:44120496

(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)-methylamine dihydrochloride

- BS-37127

- ALBB-003817

- [4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;dihydrochloride

- 1158406-56-4

- (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride

- [(4-[1,3]oxazolo[4,5-b]pyridin-2-yl-2-morpholinyl)methyl]amine dihydrochloride

- 1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}MORPHOLIN-2-YL)METHANAMINE DIHYDROCHLORIDE

- (4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride

- AKOS027426048

- MFCD11696374

- 1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride

- (4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride

-

- MDL: MFCD11696374

- インチ: InChI=1S/C11H14N4O2.2ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;;/h1-3,8H,4-7,12H2;2*1H

- InChIKey: TYDOUTJUSLEWQF-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(N=C1)N=C(N3CCOC(CN)C3)O2.Cl.Cl

計算された属性

- せいみつぶんしりょう: 306.0650312g/mol

- どういたいしつりょう: 306.0650312g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.4Ų

(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB305202-500 mg |

1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |

1158406-56-4 | 95% | 500MG |

€373.00 | 2023-01-23 | |

| eNovation Chemicals LLC | Y1255516-1g |

(4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride |

1158406-56-4 | 95% | 1g |

$500 | 2024-06-07 | |

| TRC | E589238-50mg |

[(4-[1,3]Oxazolo[4,5-b]pyridin-2-yl-2-morpholinyl)methyl]amine Dihydrochloride |

1158406-56-4 | 50mg |

$ 95.00 | 2022-06-05 | ||

| abcr | AB305202-5g |

1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |

1158406-56-4 | 95% | 5g |

€1277.00 | 2025-02-15 | |

| A2B Chem LLC | AE20363-5g |

(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride |

1158406-56-4 | 95% | 5g |

$1330.00 | 2024-04-20 | |

| 1PlusChem | 1P0090YZ-1g |

(4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride |

1158406-56-4 | 95% | 1g |

$340.00 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1255516-1g |

(4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride |

1158406-56-4 | 95% | 1g |

$500 | 2025-02-27 | |

| abcr | AB305202-1 g |

1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |

1158406-56-4 | 95% | 1 g |

€489.50 | 2023-07-19 | |

| TRC | E589238-10mg |

[(4-[1,3]Oxazolo[4,5-b]pyridin-2-yl-2-morpholinyl)methyl]amine Dihydrochloride |

1158406-56-4 | 10mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB305202-5 g |

1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |

1158406-56-4 | 95% | 5 g |

€1,324.50 | 2023-07-19 |

(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1158406-56-4 ((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1158406-56-4)(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride

清らかである:99%

はかる:1g

価格 ($):338.0